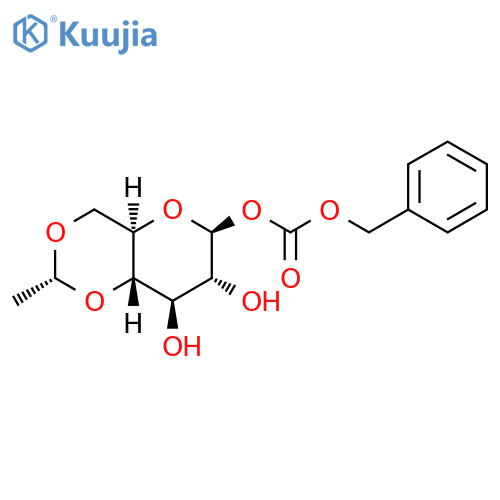Cas no 89709-04-6 (Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative)

89709-04-6 structure
商品名:Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative
CAS番号:89709-04-6
MF:C16H20O8
メガワット:340.325205802917
CID:712242
Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranose,4,6-O-ethylidene-, 1-(phenylmethyl carbonate), (R)- (9CI)
- 1-0-(Phenylmethylcarbonate)-4,6-O-Ethylidene-Beta-D-Glucopyranoside
- Benzyl ((2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) carbonate
- Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative
-
- インチ: 1S/C16H20O8/c1-9-20-8-11-14(22-9)12(17)13(18)15(23-11)24-16(19)21-7-10-5-3-2-4-6-10/h2-6,9,11-15,17-18H,7-8H2,1H3/t9-,11-,12-,13-,14-,15+/m1/s1
- InChIKey: ZJVGTDUSAUCMKD-NUPQKNFTSA-N
- ほほえんだ: O[C@@H]1[C@H]([C@H](OC(=O)OCC2C=CC=CC=2)O[C@]2([H])CO[C@@H](C)O[C@@]12[H])O
Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P359720-500mg |
Pyrano[3,2-d]-1,3-dioxin β-D-Glucopyranose Derivative |
89709-04-6 | 500mg |
$ 1200.00 | 2023-09-06 | ||
| TRC | P359720-50mg |
Pyrano[3,2-d]-1,3-dioxin β-D-Glucopyranose Derivative |
89709-04-6 | 50mg |
$155.00 | 2023-05-17 | ||
| TRC | P359720-250mg |
Pyrano[3,2-d]-1,3-dioxin β-D-Glucopyranose Derivative |
89709-04-6 | 250mg |
$689.00 | 2023-05-17 |
Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
89709-04-6 (Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
